![molecular formula C23H29NO5S B12291974 5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid](/img/structure/B12291974.png)

5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de AGN 210676 involucra varios pasos, comenzando con la preparación de intermedios clave. La ruta sintética típicamente incluye la formación de una estructura de gamma lactama, que es un componente crucial de la molécula. Las condiciones de reacción a menudo implican el uso de catalizadores y solventes específicos para garantizar que el producto deseado se obtenga con alta pureza y rendimiento .

Los métodos de producción industrial para AGN 210676 no están ampliamente documentados, pero es probable que la síntesis a gran escala siga rutas similares a las utilizadas en entornos de laboratorio, con optimizaciones para la rentabilidad y la eficiencia.

Análisis De Reacciones Químicas

AGN 210676 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales dentro de la molécula, alterando potencialmente su actividad biológica.

Reducción: Esta reacción se puede utilizar para reducir grupos funcionales específicos, como cetonas o aldehídos, a sus alcoholes correspondientes.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que puede ser útil para modificar las propiedades del compuesto.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

AGN 210676 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar el receptor de prostaglandina EP2 y su papel en varios procesos biológicos.

Biología: Los investigadores utilizan AGN 210676 para investigar las vías de señalización mediadas por el receptor EP2 y sus efectos sobre las funciones celulares.

Medicina: El compuesto se está explorando por sus posibles efectos terapéuticos en el tratamiento del glaucoma, la hipertensión ocular y la enfermedad inflamatoria intestinal.

Industria: AGN 210676 se puede utilizar en el desarrollo de nuevos fármacos dirigidos al receptor de prostaglandina EP2 .

Mecanismo De Acción

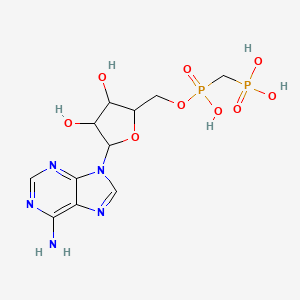

AGN 210676 ejerce sus efectos uniéndose selectivamente y activando el receptor de prostaglandina EP2. Esta activación conduce a una cascada de eventos de señalización intracelular que finalmente dan como resultado los efectos terapéuticos deseados. Los objetivos y vías moleculares involucrados incluyen la modulación de los niveles de adenosín monofosfato cíclico (AMPc) y la activación de la proteína quinasa A (PKA), que desempeñan funciones cruciales en la regulación de varios procesos fisiológicos .

Comparación Con Compuestos Similares

AGN 210676 es único en su alta selectividad y potencia para el receptor de prostaglandina EP2. Compuestos similares incluyen:

AGN 210669 (Simenepag isopropil): Otro agonista del receptor EP2 con posibles efectos reductores de la presión intraocular.

AGN 210961: Un compuesto relacionado con actividad biológica similar.

Estos compuestos comparten mecanismos de acción similares, pero pueden diferir en sus propiedades farmacocinéticas y aplicaciones terapéuticas .

Propiedades

IUPAC Name |

5-[[1-[4-(1-hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5S/c1-2-3-4-5-20(25)16-6-8-17(9-7-16)24-18(10-13-22(24)26)14-29-15-19-11-12-21(30-19)23(27)28/h6-9,11-12,18,20,25H,2-5,10,13-15H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKFLYGSJDSBQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12291905.png)

![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)

![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)

![[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B12291951.png)